molecular formula C20H16ClFN2O4 B2760198 2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-phenylacetamide CAS No. 1359396-11-4

2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-phenylacetamide

Cat. No.: B2760198
CAS No.: 1359396-11-4
M. Wt: 402.81
InChI Key: PGGKPROESFSKFJ-UHFFFAOYSA-N
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Description

2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H16ClFN2O4 and its molecular weight is 402.81. The purity is usually 95%.
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Scientific Research Applications

Discovery of Clinical Candidates and Inhibitors

The compound under investigation has been central to the discovery and development of clinical candidates and potent inhibitors targeting specific biochemical pathways. For instance, a related compound was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity over ACAT-2. This discovery marks it as a potential clinical candidate, K-604, for treating diseases associated with ACAT-1 overexpression, highlighting its importance in therapeutic developments (K. Shibuya et al., 2018).

Synthetic Pathways and Drug Derivatives

Research has explored the synthetic pathways to create derivatives of related compounds, demonstrating versatility in chemical modifications. For example, the Fe-catalyzed synthesis of flunarizine, a drug exhibiting vasodilating and antihistamine activities, showcases innovative approaches to drug synthesis and potential for structural analogs of the compound (R. N. Shakhmaev et al., 2016).

Antinociceptive Activity

The antinociceptive (pain-relieving) properties of 3-pyridazinone derivatives, carrying arylpiperazino moiety, have been investigated, showing significant activity in pain models. This underlines the compound's potential in developing new analgesics (M. Gokçe et al., 2001).

Herbicidal Applications

Moreover, novel 1-phenyl-piperazine-2,6-diones, prepared via new synthetic routes, displayed significant herbicidal activity. This indicates the compound's utility not just in pharmaceuticals but also in agricultural sciences (Bin Li et al., 2005).

Antibacterial and Antimicrobial Activities

Investigations into the antibacterial activities of isoxazolinyl oxazolidinones and related compounds have shown promise against resistant Gram-positive and Gram-negative bacteria. This highlights the potential of derivatives in combating bacterial infections (V. Varshney et al., 2009).

Properties

IUPAC Name

methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-11-3-5-16(14(21)7-11)24-19(25)10-28-18-9-17(20(26)27-2)23-15-6-4-12(22)8-13(15)18/h3-9H,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGKPROESFSKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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